N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]biphenyl-4-carboxamide
Description
N-[2-(4-Methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]biphenyl-4-carboxamide is a benzotriazole-based compound characterized by a biphenylcarboxamide moiety and a 4-methoxyphenyl substituent. Its molecular formula is C₂₀H₁₇N₅O₂, with an average mass of 359.389 g/mol and a monoisotopic mass of 359.138225 g/mol .
Properties
Molecular Formula |
C27H22N4O2 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-4-phenylbenzamide |
InChI |
InChI=1S/C27H22N4O2/c1-18-16-25-26(30-31(29-25)22-12-14-23(33-2)15-13-22)17-24(18)28-27(32)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-17H,1-2H3,(H,28,32) |
InChI Key |
MHFMEZSEZWXPLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]biphenyl-4-carboxamide typically involves multiple steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Substitution Reactions:
Amidation: The final step involves the coupling of the benzotriazole derivative with biphenyl-4-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like AlCl₃.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]biphenyl-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its benzotriazole core is particularly valuable for studying photochemical reactions and developing UV-absorbing materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and proteins, particularly those involved in UV protection and DNA repair mechanisms.
Medicine
Potential medical applications include the development of new drugs that can protect against UV-induced damage or act as inhibitors for specific enzymes involved in disease pathways.
Industry
In industry, this compound is valuable for the production of UV-protective coatings and materials, such as plastics and textiles, enhancing their durability and lifespan.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]biphenyl-4-carboxamide involves its ability to absorb UV radiation, thereby preventing the radiation from reaching and damaging underlying materials or biological tissues. The benzotriazole core plays a crucial role in this process by undergoing electronic transitions that dissipate the absorbed energy as harmless heat.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]biphenyl-4-carboxamide can be contextualized against related benzotriazole, triazole, and carboxamide derivatives. Below is a detailed comparison:
Structural Analogues
Key Comparative Insights
Benzotriazole vs. Triazole Derivatives: The target compound’s benzotriazole core (three fused nitrogen-containing rings) offers greater aromaticity and UV absorption compared to 1,2,4-triazole derivatives (e.g., compounds [7–9] in ). Benzotriazoles are often used as UV stabilizers, whereas 1,2,4-triazoles are more common in antifungal agents . The tautomeric behavior of 1,2,4-triazole-thiones ([7–9]) is absent in the target compound, which lacks a thione group.
Substituent Effects :
- The 4-methoxyphenyl group in the target compound contrasts with halogenated phenyl groups (e.g., chloro in BP 27384 or fluoro in ). Methoxy groups generally increase lipophilicity and electron-donating capacity, whereas halogens enhance electrophilicity and binding to hydrophobic pockets .
- Biphenylcarboxamide vs. thiazolecarboxamide : The biphenyl system in the target compound may enable π-π stacking with aromatic residues in biological targets, while thiazole rings (e.g., BP 27384) are smaller and more polar, favoring hydrogen bonding .
Spectral and Synthetic Considerations :
- IR spectroscopy distinguishes carboxamide derivatives (νC=O ~1663–1682 cm⁻¹ in ) from sulfonamides (νS=O ~1150–1350 cm⁻¹ in ). The target compound’s carboxamide group would exhibit similar νC=O stretches, though specific data are unavailable .
- Synthetic routes for benzotriazoles often involve diazotization and cyclization, whereas 1,2,4-triazoles (e.g., [7–9]) are synthesized via hydrazinecarbothioamide cyclization in basic media .
Notes
- The absence of experimental data on the target compound’s synthesis or activity limits mechanistic insights.
- Structural comparisons are inferred from substituent chemistry and related compounds’ reported properties.
- Further studies should prioritize synthesis optimization (e.g., via routes in ) and computational modeling (e.g., DFT for electronic properties).
Biological Activity
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]biphenyl-4-carboxamide (CAS Number: 6173-62-2) is a compound of interest due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by case studies and research findings.
- Molecular Formula : C22H19N5O4
- Molecular Weight : 417.4174 g/mol
- Density : 1.37 g/cm³
- Refractive Index : 1.675
The biological activity of this compound is largely attributed to its interactions with various biological targets, including enzymes and receptors. Its structure allows for significant binding affinity to proteins involved in cellular signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzotriazole derivatives, including this compound. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics. Specific findings include:
- In vitro Studies : Compounds similar to N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl] exhibited significant antibacterial activity against Staphylococcus aureus strains, including MRSA, with MIC values ranging from 12.5 to 25 μg/mL .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 12.5 - 25 |
| Escherichia coli | 25 |
| Bacillus subtilis | 20 |
Antifungal Activity
The compound has also demonstrated antifungal properties. Research indicates that modifications to the benzotriazole ring enhance its efficacy against fungal strains:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 1.6 - 25 |
| Aspergillus niger | 12.5 - 25 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl] against clinical isolates of bacteria and fungi. Results showed a marked reduction in pathogen viability at concentrations as low as 25 μg/mL after 72 hours of exposure .
- Toxicokinetics : Analysis of the compound's pharmacokinetic profile revealed that systemic exposure parameters such as maximum concentration (C_max) and area under the curve (AUC) significantly increased with dosage, indicating a dose-dependent relationship in its bioavailability and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
